molecular formula C11H11ClN2OS B2932284 N-(1,3-benzothiazol-2-yl)-2-chloro-N-ethylacetamide CAS No. 852399-70-3

N-(1,3-benzothiazol-2-yl)-2-chloro-N-ethylacetamide

Cat. No.: B2932284
CAS No.: 852399-70-3
M. Wt: 254.73
InChI Key: XHZMFHWLTWEYOK-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-chloro-N-ethylacetamide is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-chloro-N-ethylacetamide typically involves the reaction of 2-aminobenzothiazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The resulting intermediate is then reacted with ethylamine to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-2-chloro-N-ethylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and methoxy derivatives.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include amines and alcohols.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-2-chloro-N-ethylacetamide has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for designing drugs with antimicrobial, anticancer, and anti-inflammatory properties.

    Biological Studies: The compound is studied for its potential as an enzyme inhibitor and receptor modulator.

    Industrial Applications: It is used in the synthesis of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-chloro-N-ethylacetamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also modulate receptor activity by acting as an agonist or antagonist. The pathways involved include inhibition of bacterial cell wall synthesis, disruption of cancer cell proliferation, and modulation of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-2-chloroacetamide
  • N-(1,3-benzothiazol-2-yl)-2-bromo-N-ethylacetamide
  • N-(1,3-benzothiazol-2-yl)-2-iodo-N-ethylacetamide

Uniqueness

N-(1,3-benzothiazol-2-yl)-2-chloro-N-ethylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chloro group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-chloro-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2OS/c1-2-14(10(15)7-12)11-13-8-5-3-4-6-9(8)16-11/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZMFHWLTWEYOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=NC2=CC=CC=C2S1)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852399-70-3
Record name N-(1,3-benzothiazol-2-yl)-2-chloro-N-ethylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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